7-nitro-8-(4-phenylpiperazin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Overview
Description
7-nitro-8-(4-phenylpiperazin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a complex organic compound that belongs to the class of thiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazoline ring, and a phenylpiperazine moiety. The presence of a nitro group at the 7th position adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-8-(4-phenylpiperazin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the fusion with a quinazoline ring. The phenylpiperazine moiety is then introduced through nucleophilic substitution reactions. The nitro group is usually added via nitration reactions using concentrated nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization and chromatographic techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
7-nitro-8-(4-phenylpiperazin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylpiperazine moiety can undergo electrophilic substitution reactions, particularly at the para position of the phenyl ring.
Nucleophilic Addition: The quinazoline ring can participate in nucleophilic addition reactions due to the electron-deficient nature of the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Nucleophilic Addition: Nucleophiles like amines or thiols, typically under basic conditions.
Major Products Formed
Reduction of Nitro Group: Formation of 7-amino-8-(4-phenylpiperazin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one.
Electrophilic Substitution: Various substituted phenylpiperazine derivatives.
Nucleophilic Addition: Addition products at the quinazoline ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-nitro-8-(4-phenylpiperazin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The phenylpiperazine moiety can bind to specific receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: Similar in structure but with a pyridine ring instead of a quinazoline ring.
Phenylpiperazine Derivatives: Compounds with similar phenylpiperazine moieties but different core structures.
Nitroquinazolines: Compounds with a quinazoline ring and nitro group but lacking the thiazole and phenylpiperazine components.
Uniqueness
7-nitro-8-(4-phenylpiperazin-1-yl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
7-nitro-8-(4-phenylpiperazin-1-yl)-[1,3]thiazolo[3,2-a]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c26-19-15-12-18(25(27)28)17(13-16(15)24-10-11-29-20(24)21-19)23-8-6-22(7-9-23)14-4-2-1-3-5-14/h1-5,10-13H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWTZQVFVWVYLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C4C(=C3)N5C=CSC5=NC4=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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